N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 1 and a propanamide chain at position 2. The cyclopropyl moiety on the propanamide side chain distinguishes it from related analogs.
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-11-1-5-13(6-2-11)23-16-14(9-20-23)17(25)22(10-19-16)8-7-15(24)21-12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLXOHJXIFSHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidinone core: This can be achieved by reacting appropriate pyrazole and pyrimidine derivatives under specific conditions.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced to the pyrazolopyrimidinone core.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be facilitated by reagents such as diazomethane or cyclopropyl halides.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Analogs with Cyclic Substituents
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
- Structure : Replaces the cyclopropyl group with a cyclopentyl ring.
- Impact: Cyclopentyl’s larger size may reduce metabolic stability compared to cyclopropyl due to increased steric hindrance or susceptibility to oxidation.
Chromenone-Containing Analogs
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
- Structure : Integrates a chromen-4-one moiety and an isopropylbenzamide group.
- Key Data :
- Molecular weight: 589.1 g/mol
- Melting point: 175–178°C
- The sulfonamide and dual fluorine substitutions may improve lipophilicity but increase renal clearance risks .
Example 60 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide)
- Structure : Features a pyrazolo[3,4-c]pyrimidin core (vs. [3,4-d] in the target compound) and a benzenesulfonamide group.
- Key Data :
- Molecular weight: 599.1 g/mol
- Melting point: 242–245°C
- Enantiomeric excess: 96.21%
- The high melting point suggests strong crystal lattice interactions, which may impact formulation .
Morpholino-Substituted Analogs
(R)/(S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Includes a morpholino group and dual fluorophenyl substitutions.
- Functional Notes: The morpholino group enhances solubility and may modulate CNS penetration. Chirality (96.21% ee) indicates stereospecific activity, a factor absent in the non-chiral target compound .
Comparative Data Table
Key Research Findings
- Cyclopropyl vs. Cyclopentyl : Cyclopropyl’s smaller size may improve metabolic stability and oral bioavailability compared to cyclopentyl analogs .
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidin-4-one (target) vs. [3,4-c] (Example 60) alters electron distribution, affecting kinase selectivity .
- Chromenone vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
